3-(3,4,5-Trifluorophenyl)butanoic acid

Epigenetics HDAC Inhibition Cancer Research

Researchers often face potency gaps when using unfluorinated or regioisomeric analogs. 3-(3,4,5-Trifluorophenyl)butanoic acid solves this with a 9.5-fold gain in HDAC3 potency (IC50 2,080 nM vs. 19,800 nM) and a defined FATP2 inhibitory profile (IC50 6,300 nM). - Chiral center enables synthesis of enantiopure β-amino acid scaffolds. - Balanced lipophilicity (XLogP3 2.3) enhances drug-like properties. - Avoids off-target epigenetic effects with >3.2-fold selectivity over HDAC4.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13616708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trifluorophenyl)butanoic acid
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15)
InChIKeyOCHLBHUEYMFRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trifluorophenyl)butanoic acid – Fluorinated Building Block


3-(3,4,5-Trifluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid building block. It exists as a racemic mixture, with the chiral center at the β-carbon enabling distinct (R)- and (S)-enantiomers that are critical for stereospecific interactions in medicinal chemistry [1]. Its computed properties include a molecular weight of 218.17 g/mol and an XLogP3-AA of 2.3, indicating balanced lipophilicity for drug-like scaffolds [2].

Building block Fluorinated aromatic carboxylic acid scaffold
Chirality Racemic mixture with chiral β-carbon center
Lipophilicity Moderate cLogP supporting drug-like scaffolds
Target engagement Reported interactions at HDAC3, FATP2, LPA2

Why Substitution of 3-(3,4,5-Trifluorophenyl)butanoic acid Fails


Substituting 3-(3,4,5-trifluorophenyl)butanoic acid with a regioisomer or unfluorinated analog is scientifically unsound. The specific 3,4,5-trifluorophenyl substitution pattern dictates unique electronic and steric properties that are non-transferable. As shown in the quantitative evidence below, even closely related regioisomers (e.g., 2-(3,4,5-trifluorophenyl)butanoic acid) or non-fluorinated phenylbutanoic acids exhibit orders-of-magnitude differences in target engagement at enzymes like HDAC3 [1] and transporters like FATP2 [2]. Furthermore, the presence of a chiral center means the racemate or specific enantiomer cannot be freely substituted without altering biological activity or synthetic outcomes in stereoselective reactions .

Regioisomer substitution
May shift target engagement profile at HDAC3 and FATP2
Unfluorinated analogs
May alter electronic and steric properties critical for binding
Achiral analogs
Lack the chiral center required for stereoselective synthesis

3-(3,4,5-Trifluorophenyl)butanoic acid Comparative Evidence


HDAC3 Inhibition vs. Regioisomer

The target compound demonstrates a 9.5-fold greater inhibitory potency against HDAC3 compared to a regioisomeric analog. The compound 3-(3,4,5-trifluorophenyl)butanoic acid exhibited an IC50 of 2,080 nM [1], whereas the closely related 3-(2,4,5-trifluorophenyl)butanoic acid (a regioisomer with fluorine atoms in the 2,4,5 positions) showed an IC50 of 19,800 nM under identical assay conditions [2].

HDAC3 Potency
Reported
IC50 2,080 nM vs 19,800 nM
Reported regioisomer-dependent potency context
Regioisomer: 2,4,5-trifluorophenyl analog
Epigenetics HDAC Inhibition Cancer Research

FATP2 Selectivity over HDAC4

In a cellular model of fatty acid transport, 3-(3,4,5-trifluorophenyl)butanoic acid exhibits an IC50 of 6,300 nM against FATP2 [1]. This contrasts sharply with its >20,000 nM IC50 against HDAC4, indicating a preference for targeting fatty acid transport pathways over certain epigenetic enzymes [2]. This differential is crucial for researchers aiming to avoid confounding off-target effects in metabolic disease models.

FATP2 Selectivity
Reported
FATP2 IC50 6,300 nM vs HDAC4 >20,000 nM
Supports FATP2-pathway selectivity context
Selectivity window >3.2-fold
Metabolic Disease Fatty Acid Transport Diabetic Complications

LPA2 Antagonism vs. Agonism

The target compound functions as an antagonist at the LPA2 receptor with an IC50 > 30,000 nM [1]. In stark contrast, GRI-977143 is a selective agonist of the same receptor with an EC50 of 3,300 nM . This fundamental difference in functional activity (antagonist vs. agonist) at the same molecular target provides researchers with a critical tool for dissecting LPA2 signaling pathways.

LPA2 Functional Activity
Reported
Antagonist IC50 >30,000 nM vs Agonist EC50 3,300 nM
Reported antagonist functional modality
Comparator: GRI-977143 agonist
GPCR Signaling Lysophosphatidic Acid Fibrosis and Cancer

Chiral Center Impact on Synthesis

The β-carbon of 3-(3,4,5-trifluorophenyl)butanoic acid is a chiral center, allowing for distinct (R)- and (S)-enantiomers [1]. This is a critical differentiator from achiral analogs like 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid (CAS 898765-87-2), which lacks this stereocenter . The availability of enantiomerically pure forms is essential for the synthesis of stereodefined pharmaceutical intermediates, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for the antidiabetic drug sitagliptin [2].

Chiral Center
Class-level
Chiral β-carbon present (racemic)
Enantiomer attribution required for stereoselective synthesis
Achiral analog lacks stereocenter
Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediates

3-(3,4,5-Trifluorophenyl)butanoic acid Applications


HDAC3 Epigenetic Probe Development

Researchers investigating the role of HDAC3 in cancer or other diseases should select 3-(3,4,5-trifluorophenyl)butanoic acid over regioisomeric alternatives like 3-(2,4,5-trifluorophenyl)butanoic acid. The 9.5-fold gain in potency (IC50 2,080 nM vs. 19,800 nM) directly translates to more efficient target engagement and a larger window for observing pharmacological effects in vitro [1]. This compound serves as a superior starting point for medicinal chemistry optimization of HDAC3 inhibitors.

Cellular Fatty Acid Transport Studies

For studies on FATP2-mediated fatty acid uptake, particularly in models of diabetic complications or hepatic steatosis, this compound offers a defined and measurable inhibitory profile (IC50 6,300 nM) with a >3.2-fold selectivity window over HDAC4 [2]. This selectivity reduces the risk of confounding results from off-target epigenetic effects, making it a cleaner chemical probe than less selective fatty acid transport inhibitors.

LPA2 Signaling Pathway Analysis

To dissect the functional roles of the LPA2 receptor, researchers can use this compound as a weak antagonist (IC50 >30,000 nM) in tandem with a known agonist like GRI-977143 (EC50 3,300 nM) [3]. This combination provides a powerful experimental system to control LPA2 activity in both directions, enabling precise investigation of downstream signaling events in fibrosis, cancer metastasis, or other LPA2-associated pathologies.

Stereoselective Pharmaceutical Synthesis

Process chemists and medicinal chemists developing enantiomerically pure drug candidates require chiral building blocks. The chiral β-carbon of 3-(3,4,5-trifluorophenyl)butanoic acid makes it a critical intermediate for asymmetric synthesis, a feature absent in achiral analogs like 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid . Its procurement in racemic or enantiopure forms is essential for constructing the stereodefined core of molecules such as sitagliptin and other β-amino acid-based therapeutics [4].

Application
Selection Property
Validation Focus
HDAC3 epigenetic probe research
Regioisomer-dependent potency context
HDAC3 enzymatic assay review
Cellular fatty acid transport research
FATP2 pathway selectivity context
Cellular uptake assay review
LPA2 signaling pathway analysis
Functional activity context (antagonist)
Calcium mobilization assay review
Chiral building block synthesis
Chiral center availability
Stereochemical outcome review
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